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Compound of Interest

Compound Name:
2-Methoxy-5-methylpyridin-4-

amine

CAS No.: 1260663-96-4

Cat. No.: B1430947

Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6][7]
2-Methoxy-5-methylpyridin-4-amine (CAS: 1260663-96-4) is a critical heterocyclic building

block in the synthesis of Type I/II kinase inhibitors and modulators of ligand-gated ion channels.

Its structural uniqueness lies in the interplay between the electron-donating methoxy group and

the sterically demanding 5-methyl substituent adjacent to the primary amine.

While the pyridine ring is electron-rich, the 4-amino group exhibits reduced nucleophilicity

compared to aniline derivatives due to resonance delocalization into the pyridine ring.

Furthermore, the 5-methyl group imposes significant steric hindrance, often causing standard

amide coupling protocols (e.g., EDC/NHS) to fail or proceed with poor conversion.
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Property Value / Characteristic Implication for Protocol

Molecular Weight 138.17 g/mol --

Predicted pKa ~7.7 (Pyridine N)

Moderately basic; can

sequester protons or poison

Lewis acidic catalysts.

Solubility DMSO, DMF, MeOH, DCM

Poor water solubility.[1] Avoid

aqueous biphasic systems

without PTC.

Stability Air/Light Sensitive

Store under Argon/Nitrogen.

Methoxy group stable to mild

base, sensitive to strong Lewis

acids (e.g., BBr3).

Nucleophilicity Low (4-NH2)

Requires high-activity coupling

agents (HATU, T3P) or Pd-

catalysis.

Protocol A: Sterically Demanding Amide Coupling
Objective: Efficient acylation of the 4-amine despite 5-methyl steric hindrance.

Rationale
Standard carbodiimide couplings (EDC/DCC) are often insufficient for this substrate due to the

reduced nucleophilicity of the 4-aminopyridine and the steric bulk at the C-5 position. This

protocol utilizes T3P (Propylphosphonic anhydride), which drives the reaction through an

entropically favorable cyclic transition state and exhibits high tolerance for sterically hindered

amines.

Materials
Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq)

Carboxylic Acid: R-COOH (1.1 eq)

Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 eq)
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Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)

Step-by-Step Methodology
Preparation: Charge a dried reaction vial with the carboxylic acid (1.1 equiv) and the amine

substrate (1.0 equiv).

Solvation: Add anhydrous EtOAc (concentration ~0.2 M).

Base Addition: Add Pyridine (3.0 equiv) in one portion. Note: Pyridine acts as both a base

and an acylation catalyst.

Activation: Cool the mixture to 0 °C. Dropwise add T3P solution (1.5 equiv).

Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

Optimization: If conversion is <50% after 6 hours, heat to 50 °C.

Quench: Add water (equal volume) to hydrolyze excess anhydride.

Workup:

Separate organic layer.

Wash organic layer with 10% Citric Acid (to remove excess pyridine/substrate) only if the

product is not basic. Caution: The pyridine nitrogen in the product may protonate and

extract into the aqueous phase.

Preferred Wash: Saturated NaHCO3 x 2, Brine x 1.

Isolation: Dry over Na2SO4, filter, and concentrate.

Reaction Workflow Diagram
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Figure 1: T3P-mediated amide coupling workflow designed to overcome steric hindrance.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling
Objective: Coupling the 4-amine with aryl halides/triflates.

Rationale
The pyridine nitrogen (N-1) can compete with the amine (N-4) for binding to the Palladium

catalyst, potentially poisoning the cycle. Furthermore, the 5-methyl group makes the oxidative

addition/reductive elimination cycle sluggish. We utilize BrettPhos, a bulky, electron-rich ligand

specifically designed to prevent catalyst deactivation by heterocyclic substrates and promote

coupling of primary amines.

Materials
Nucleophile: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq)

Electrophile: Aryl Bromide/Chloride (1.0 eq)

Catalyst Precursor: Pd2(dba)3 (0.02 eq) or Pd(OAc)2 (0.04 eq)

Ligand: BrettPhos (0.04 - 0.08 eq)

Base: LiHMDS (1M in THF) (2.2 eq) or NaOtBu (1.4 eq)

Solvent: 1,4-Dioxane or Toluene (Degassed)
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Inert Environment: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

Catalyst Pre-complexation (Critical):

Add Pd source and BrettPhos to the vial.

Add solvent (1/3 of total volume).

Stir at RT for 5 mins to form the active L-Pd(0) species (solution often turns from dark red

to lighter orange/yellow).

Substrate Addition: Add the aryl halide and the aminopyridine substrate.

Base Addition: Add base (LiHMDS is preferred for base-sensitive substrates; NaOtBu for

robust substrates).

Reaction: Seal and heat to 90–100 °C.

Time: Typically 2–12 hours.

Filtration: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.

Scavenging: If residual Pd is an issue, treat filtrate with SiliaMetS® Thiol scavenger for 2

hours.
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Figure 2: Catalytic cycle highlighting the critical coordination step where the 5-methyl steric

barrier must be overcome by the ligand (BrettPhos).
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To ensure "Trustworthiness" in the experimental setup, the following QC steps must be

integrated.

Regioselectivity Check (NMR)
In acylation reactions, there is a risk of N-acylation (desired, at 4-NH2) vs. N-acylation of the

ring nitrogen (undesired).

Diagnostic Signal: Look for the shift of the C-3 and C-5 protons.

Desired Product: The amide proton (NH-CO) typically appears downfield (9.0–10.5 ppm).

Undesired Salt/N-oxide: Significant downfield shift of the entire aromatic system and

broadening of the signals.

Impurity Tracking (LCMS)
The 2-methoxy group is a potential weak point.

Demethylation: Watch for [M-14] peaks (loss of CH3 -> formation of pyridone). This occurs if

the reaction becomes too acidic or if strong Lewis acids are present.

Residual Solvent
Pyridine/DMF Removal: These high-boiling solvents often stick to the aminopyridine product.

Validation: Run a 1H NMR in DMSO-d6. Check 8.5 ppm (Pyridine) and 2.7/2.9 ppm (DMF). If

present, dissolve product in EtOAc and wash extensively with water/brine (5x).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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